1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl-

Description

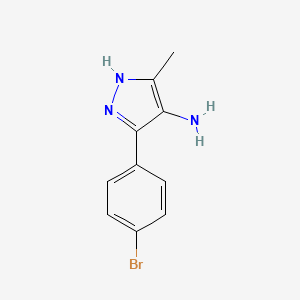

The compound 1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl- (CAS: 246863-97-8) is a pyrazole derivative characterized by a central pyrazole ring substituted at position 3 with a 4-bromophenyl group, at position 5 with a methyl group, and at position 4 with an amine group. This structure combines electron-withdrawing (bromine) and hydrophobic (methyl) substituents, making it a promising candidate for pharmacological applications, particularly in anticancer research . Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, with substituents influencing reactivity, bioavailability, and target interactions.

Properties

CAS No. |

246863-97-8 |

|---|---|

Molecular Formula |

C10H10BrN3 |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10BrN3/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) |

InChI Key |

WTDQCTNZFSNPBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Multi-Step Synthesis via Pyrazole Carboxylic Acid Derivatives

A robust and scalable synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine, a close structural analogue, has been disclosed in recent patent literature. This method can be adapted for the preparation of 1H-pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl- with modifications to introduce the 4-bromophenyl substituent.

Stepwise Synthesis Outline:

| Step | Reaction Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate, methylhydrazine | Room temperature, condensation | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of pyrazole ester | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, tribromooxyphosphorus | Controlled bromination | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to acid | Sodium hydroxide in alcoholic solution | Room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation via substitution | Azido dimethyl phosphate, tert-butyl alcohol, dimethylformamide | Heating to 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection and amine formation | Trifluoroacetic acid in dichloromethane | Room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This method avoids the use of highly toxic reagents such as cyanogen bromide and n-butyl lithium, which are common in older synthetic routes but pose safety and scalability issues. The use of diethyl butynedioate as a starting material is cost-effective and readily available, making the process industrially attractive. The overall route is characterized by mild reaction conditions, straightforward purification steps, and good yields.

Alternative Synthetic Route via Hydrazine and Bromobenzaldehyde

Another common approach involves the formation of the pyrazole ring by reacting 3-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with β-ketoesters such as ethyl acetoacetate.

- Step 1: Synthesis of 3-bromophenylhydrazine by reaction of 3-bromobenzaldehyde with hydrazine hydrate.

- Step 2: Condensation of 3-bromophenylhydrazine with ethyl acetoacetate under reflux in ethanol for several hours.

- Step 3: Isolation and crystallization of the pyrazole product from ethanol.

This method is widely used in laboratory-scale synthesis due to its simplicity and the availability of starting materials. The reflux conditions in ethanol facilitate the cyclization and formation of the pyrazole ring with the desired substituents. The product is typically purified by recrystallization.

Industrial Scale Considerations

For industrial production, continuous flow reactors and automated systems are often employed to improve reaction control, safety, and throughput. Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity of the final compound. The choice of solvents and reagents is optimized to minimize environmental impact and cost.

Comparative Analysis of Preparation Methods

| Feature | Multi-Step Pyrazole Carboxylic Acid Route | Hydrazine + Bromobenzaldehyde Route |

|---|---|---|

| Starting Materials | Diethyl butynedioate, methylhydrazine | 3-bromobenzaldehyde, hydrazine hydrate, ethyl acetoacetate |

| Reaction Conditions | Mild, room temperature to 100 °C | Reflux in ethanol (~78 °C) |

| Use of Toxic Reagents | Avoids cyanogen bromide and n-butyl lithium | No highly toxic reagents |

| Scalability | High, suitable for industrial scale | Moderate, more common in lab scale |

| Purification | Extraction, chromatography, recrystallization | Recrystallization |

| Yield and Purity | High yield, good purity | Moderate to good yield |

Research Findings and Spectroscopic Characterization

- The synthesized compounds exhibit characteristic signals in ^1H NMR and ^13C NMR spectra consistent with the pyrazole ring and bromophenyl substituents.

- Bromination at the pyrazole ring leads to deshielding effects observable in NMR spectra, with aromatic protons resonating between δ 7.0–8.0 ppm.

- The amine group at the 4-position is confirmed by IR spectroscopy showing N–H stretching vibrations.

- These compounds have been studied for their nonlinear optical properties and biological activities, indicating the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 1H-Pyrazol-4-amine derivatives is in the field of oncology. Recent studies have highlighted the compound's potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. For instance, a related compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with a GI50 value ranging from 0.127 to 0.560 μM . This suggests that compounds derived from 1H-Pyrazol-4-amine could be developed into effective cancer therapies targeting CDK2.

Mechanism of Action

The mechanism by which these pyrazole derivatives exert their anticancer effects involves the inhibition of CDK2 activity, leading to reduced phosphorylation of retinoblastoma protein and subsequent arrest of cancer cells at the S and G2/M phases of the cell cycle. Moreover, these compounds have been shown to induce apoptosis in ovarian cancer cells, highlighting their potential as therapeutic agents .

Enzyme Inhibition

Targeting Kinases

In addition to CDK2, other studies indicate that pyrazole derivatives can serve as inhibitors for various kinases involved in cancer progression. The modification of the phenylsulfonamide moiety with pyrazole structures has led to the discovery of new inhibitors that exhibit selectivity and potency against specific kinases . This opens avenues for developing targeted therapies that could minimize side effects associated with broader-spectrum kinase inhibitors.

Synthetic Chemistry

Reactivity and Synthesis

The synthesis of 1H-Pyrazol-4-amine derivatives often involves reactions with aldehydes and other electrophiles under controlled conditions. For example, the reaction between 4-amino-3,5-dimethyl-1H-pyrazole and terephthalaldehyde has been documented, showcasing the versatility of this compound in forming complex molecular architectures . Such synthetic pathways are essential for generating libraries of compounds for biological testing.

Structural Insights

Crystallographic studies have provided insights into the structural properties of these compounds. The planar nature of the pyrazolyl ring and significant delocalization of π-electron density suggest enhanced stability and reactivity profiles that can be exploited in drug design .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physical and Chemical Properties

- Hydrogen Bonding : The amine group at position 4 facilitates hydrogen bonding, critical for crystal packing and solubility. Analogs with bulky substituents (e.g., tert-butyl in ) exhibit altered crystallinity .

Computational and Crystallographic Insights

- DFT Studies: For the tert-butyl analog (), computational models reveal that electron-withdrawing groups stabilize molecular orbitals, influencing nonlinear optical properties. Similar effects are expected in the target compound .

- Crystallography : Substituent positioning (e.g., methyl at position 5 vs. 1) dictates hydrogen-bonding networks, as validated by SHELX-based refinements () .

Biological Activity

1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of 1H-Pyrazol-4-amine derivatives often involves various methodologies including coupling reactions and modifications of existing pyrazole structures. For instance, one study reported the synthesis of ethyl 3-(4-bromophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their antituberculotic activity against Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In particular, compounds derived from 1H-Pyrazol-4-amine exhibited potent activity against various bacterial strains. For example, a study showed that certain pyrazole derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | High |

| 4a | 0.30 | 0.35 | Moderate |

| 5a | 0.28 | 0.30 | High |

Antitubercular Activity

Another significant finding is the antitubercular activity of pyrazole derivatives. The compound was tested against various strains of M. tuberculosis, showing promising results with MIC values below 0.5 μM in some cases . The structure-activity relationship studies indicated that specific functional groups on the pyrazole ring are critical for enhancing this activity.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole compounds is closely linked to their structural features. For instance, modifications at the C(4) position of the pyrazole ring have been shown to enhance potency against M. tuberculosis . The presence of bromine at the para position on the phenyl ring has also been associated with increased antimicrobial activity due to enhanced lipophilicity and electronic effects.

Table 2: Structure-Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Br | C(3) | Increased potency |

| -Me | C(5) | Moderate potency |

| -SO2NH2 | C(4) | High potency |

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial properties and found that compounds with specific substitutions exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

- Antitubercular Properties : Another investigation focused on the SAR of pyrazole derivatives against M. tuberculosis, identifying key structural features that contribute to their effectiveness in inhibiting bacterial growth .

Q & A

Q. What synthetic methodologies are optimal for preparing 1H-Pyrazol-4-amine, 3-(4-bromophenyl)-5-methyl-, and how do microwave-assisted techniques compare to conventional heating?

Answer: The compound can be synthesized via condensation reactions using barbituric acids, aldehydes, and pyrazol-5-amine derivatives under solvent-free conditions . Microwave-assisted synthesis (e.g., 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazol-5-amine reactions) offers faster reaction times and higher yields compared to traditional heating, as demonstrated in studies of structurally similar pyrazole derivatives . Key reagents include aryl aldehydes and α,β-unsaturated ketones, with reaction progress monitored via TLC or HPLC .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (e.g., SHELX programs ) is critical for confirming bond geometries and substituent positions, as shown for analogs like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole . NMR (¹H/¹³C, 2D COSY/HSQC) validates aromatic proton environments and bromophenyl/methyl group assignments. For example, NOESY can distinguish ortho vs. para substituent effects on the pyrazole ring .

Q. What crystallographic software tools are recommended for refining the structure of this compound?

Answer: SHELXL is widely used for small-molecule refinement due to its robust handling of high-resolution data and twinning . For macromolecular interfaces, SHELXPRO facilitates data integration. Validation tools like PLATON or CCDC’s Mercury ensure hydrogen-bonding networks and van der Waals contacts align with Etter’s graph set analysis .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound inform its supramolecular assembly and stability?

Answer: Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R₂²(8) rings or C(4) chains in pyrazole derivatives, which stabilize crystal packing . For example, the bromophenyl group may engage in C–H···π interactions, while the amine group forms N–H···N/S hydrogen bonds with adjacent heterocycles . DFT calculations (e.g., Gaussian) can model these interactions and predict lattice energies .

Q. What strategies are effective in resolving contradictory biological activity data for bromophenyl-pyrazole derivatives?

Answer: Discrepancies in bioactivity (e.g., antifungal vs. cytotoxic effects) may arise from assay conditions (e.g., solvent polarity, cell line variability) . Dose-response curves and in silico docking (e.g., AutoDock Vina) can clarify target specificity. For instance, 1,5-diarylpyrazole analogs show CB1 receptor affinity dependent on substituent electronic effects, which can be quantified via Hammett σ values .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites on the pyrazole ring, such as the C4-amine position, which may undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Fukui indices identify regions prone to nucleophilic attack (e.g., bromophenyl para position) . Solvent effects (PCM models) optimize reaction conditions for regioselectivity .

Q. What experimental designs are recommended for evaluating this compound’s pharmacological targets (e.g., GPCRs or kinases)?

Answer: Use radioligand binding assays (³H-labeled probes) for GPCR affinity screening, as demonstrated for 1,5-diarylpyrazole cannabinoid receptor ligands . Kinase inhibition can be assessed via ADP-Glo™ assays. Structure-activity relationships (SARs) should vary substituents systematically (e.g., halogen exchange, methyl-to-ethyl groups) to map pharmacophores .

Q. How can spectroscopic and crystallographic data be integrated to address polymorphism in this compound?

Answer: Combine PXRD, DSC, and Raman spectroscopy to detect polymorphic forms. For example, variable-temperature crystallography (100–296 K) reveals conformational flexibility in bromophenyl-pyrazoles . Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions driving polymorphism .

Methodological Notes

- Data Sources: Peer-reviewed studies from crystallography (Acta Cryst.), medicinal chemistry (Eur. J. Med. Chem.), and synthetic chemistry (J. Org. Chem.) were prioritized .

- Software Tools: SHELX , Mercury , Gaussian , and AutoDock .

- Validation: Cross-reference spectral data (NMR/X-ray) with CCDC entries and ensure R-factors < 0.05 for high-confidence structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.